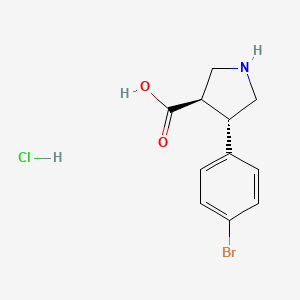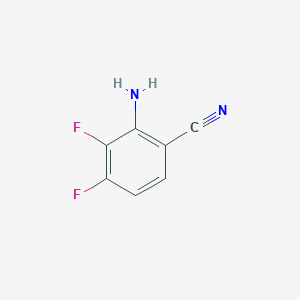
2-Bromo-4-fluoro-6-iodoaniline
説明
2-Bromo-4-fluoro-6-iodoaniline is a chemical compound with the CAS Number: 1447606-71-4 . It has a molecular weight of 315.91 and is a solid in physical form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 . This indicates that the compound contains six carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, one iodine atom, and one nitrogen atom.Physical and Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 315.91 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.科学的研究の応用
Electrochemical Oxidation
Halogenated anilines, including bromo-, dibromo-, tribromo-, and iodoanilines, undergo electrochemical oxidation in acetonitrile solution. The mechanism involves substituent elimination in the dimerization step following oxidation, leading to the formation of oxidized forms of brominated 4-amino-diphenylamines and brominated anilines. This process is significant for understanding the electrochemical behavior of halogenated anilines and could be applied to synthesize novel organic compounds or in electrochemical sensors and devices (Kádár et al., 2001).
Photochemical Reactions
The photochemistry of haloanilines, including the effects of various solvents on their reactivity, has been studied to understand their photophysical properties. These studies have implications for the development of synthetic methods via photogenerated phenyl cations and for understanding the photodegradation of halogenated aromatic pollutants (Freccero et al., 2003).
Halogenation Reactions
Research on the halogenation of ascorbic acid derivatives shows the feasibility of introducing halogen atoms into organic molecules, which can be extended to the synthesis of halogenated anilines like 2-Bromo-4-fluoro-6-iodoaniline. Such reactions are crucial for creating compounds with potential biological activity or for use in material science (Ge & Kirk, 1997).
Synthesis of Pentasubstituted Pyridines
The synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, demonstrates the potential of halogenated compounds in constructing complex molecules. Such intermediates can be used to synthesize pentasubstituted pyridines with functionalities suitable for further chemical manipulations, highlighting the role of halogenated anilines in medicinal chemistry research (Wu et al., 2022).
Safety and Hazards
2-Bromo-4-fluoro-6-iodoaniline is considered hazardous. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
作用機序
Target of Action
2-Bromo-4-fluoro-6-iodoaniline is an aromatic amine . . Aromatic amines like this are often used in the synthesis of a wide range of chemical compounds, including dyes, pharmaceuticals, and polymers .
Mode of Action
It’s worth noting that aromatic amines can undergo various chemical reactions, such as electrophilic substitution, due to the presence of the amine group .
Biochemical Pathways
Aromatic amines are often involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As an aromatic amine, it could potentially be involved in various chemical reactions leading to the synthesis of bioactive compounds .
特性
IUPAC Name |
2-bromo-4-fluoro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEJNFQHBOTZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


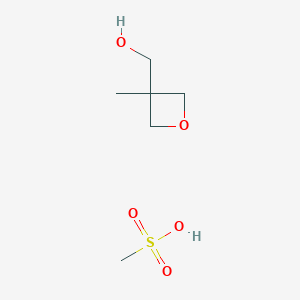
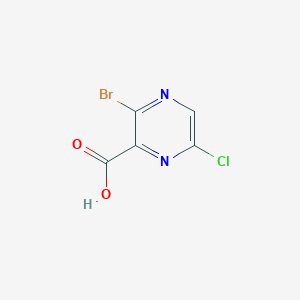
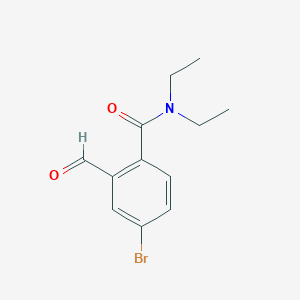
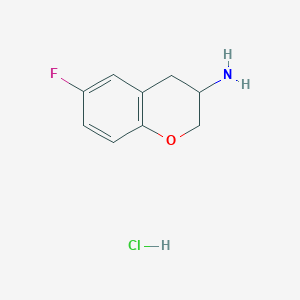
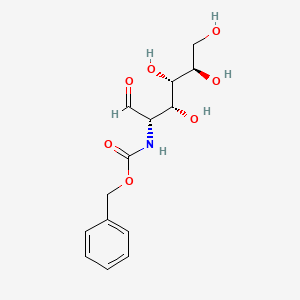
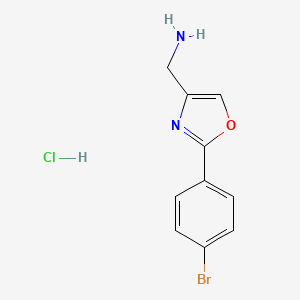
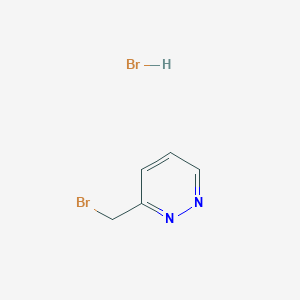
![(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid](/img/structure/B1375981.png)
![1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine](/img/structure/B1375984.png)
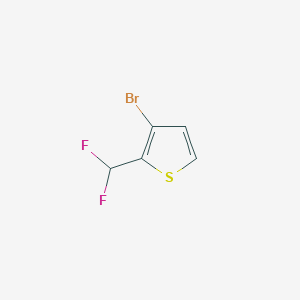
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)
